molecular formula C7H7N3OS B14430480 6-(Hydroxyiminomethyl)pyridine-2-carbothioamide CAS No. 78797-09-8

6-(Hydroxyiminomethyl)pyridine-2-carbothioamide

Cat. No.: B14430480
CAS No.: 78797-09-8
M. Wt: 181.22 g/mol
InChI Key: NQVDFJYNILXRPE-UHFFFAOYSA-N
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Description

6-(Hydroxyiminomethyl)pyridine-2-carbothioamide is a chemical compound with a unique structure that includes a pyridine ring substituted with a hydroxyimino group and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxyiminomethyl)pyridine-2-carbothioamide typically involves the reaction of pyridine-2-carbothioamide with hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxyiminomethyl)pyridine-2-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can lead to the formation of nitroso derivatives, while reduction can yield amine derivatives .

Mechanism of Action

The mechanism of action of 6-(Hydroxyiminomethyl)pyridine-2-carbothioamide involves its interaction with molecular targets such as enzymes. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the carbothioamide group can chelate metal ions, forming stable complexes that can interfere with biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Hydroxyiminomethyl)pyridine-2-carbothioamide is unique due to the presence of both the hydroxyimino and carbothioamide groups.

Properties

CAS No.

78797-09-8

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

6-(hydroxyiminomethyl)pyridine-2-carbothioamide

InChI

InChI=1S/C7H7N3OS/c8-7(12)6-3-1-2-5(10-6)4-9-11/h1-4,11H,(H2,8,12)

InChI Key

NQVDFJYNILXRPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(=S)N)C=NO

Origin of Product

United States

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